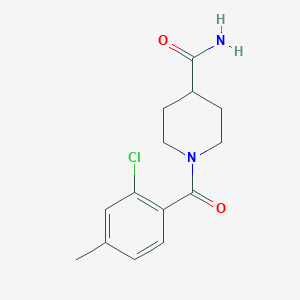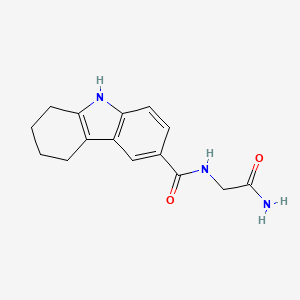![molecular formula C16H21ClN2 B5721211 2-(2-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5721211.png)
2-(2-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane, commonly known as CDT, is a bicyclic compound that has been extensively studied for its potential pharmaceutical applications. It belongs to the class of tricyclic antidepressants and exhibits potent antidepressant and anxiolytic properties. CDT has been found to be effective in treating depression, anxiety, and other related mood disorders.
Mechanism of Action
The exact mechanism of action of CDT is not fully understood. However, it is believed to act by inhibiting the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine. This leads to increased levels of these neurotransmitters in the brain, which is thought to be responsible for the antidepressant and anxiolytic effects of CDT.
Biochemical and Physiological Effects:
CDT has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. This leads to an increase in mood, motivation, and overall well-being. CDT has also been found to have a number of other effects, such as reducing inflammation and oxidative stress, and improving cognitive function.
Advantages and Limitations for Lab Experiments
CDT has a number of advantages for lab experiments. It is relatively easy to synthesize, and there are a number of different methods available for its preparation. The compound is also stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to using CDT in lab experiments. For example, it can be difficult to obtain pure samples of the compound, and it can be toxic at high doses.
Future Directions
There are a number of potential future directions for research on CDT. One area of interest is in developing new and more efficient synthesis methods for the compound. Another area of interest is in exploring the potential therapeutic applications of CDT for other mood disorders, such as bipolar disorder and schizophrenia. Additionally, more research is needed to fully understand the mechanism of action of CDT and to identify any potential side effects or limitations of its use.
Synthesis Methods
The synthesis of CDT involves the reaction of 2-chlorobenzylamine with 2,4-pentanedione in the presence of sodium hydroxide and acetic acid. The resulting product is then subjected to a series of cyclization reactions to obtain the final product. The synthesis of CDT is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
Scientific Research Applications
CDT has been extensively studied for its potential therapeutic applications. It has been found to be effective in treating depression, anxiety, and other related mood disorders. The compound exhibits potent antidepressant and anxiolytic properties and has been shown to be effective in both animal models and human clinical trials.
properties
IUPAC Name |
2-(2-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2/c1-15-7-16(2)10-18(8-15)14(19(9-15)11-16)12-5-3-4-6-13(12)17/h3-6,14H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGJXRSRJXZUQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CN(C1)C(N(C2)C3)C4=CC=CC=C4Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(4-fluorophenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5721131.png)
![3-{[3-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5721138.png)
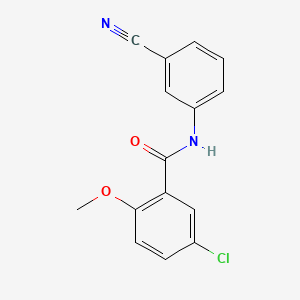

![4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5721160.png)
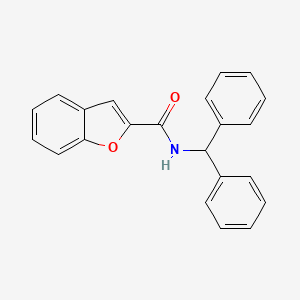
![1-[2-(benzylthio)benzoyl]azepane](/img/structure/B5721170.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5721177.png)

![1-(4-pyridinyl)ethanone O-{[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}oxime](/img/structure/B5721189.png)
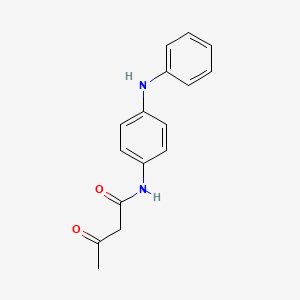
![6-bromo-2-methyl-N'-(4-methylbenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5721214.png)
